

Atazanavir's Deuterated Analogues in Research: A Technical Guide

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Compound of Interest

Compound Name: Atazanavir-d15

Cat. No.: B1669722

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An in-depth examination of the application of deuterium-labeled Atazanavir, primarily Atazanavir-d5, as an internal standard in bioanalytical research for drug development and therapeutic monitoring.

Introduction

Atazanavir is a crucial protease inhibitor in the treatment of HIV-1 infection.[1] Accurate quantification of Atazanavir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. To achieve the high degree of accuracy and precision required in these analyses, a stable isotope-labeled internal standard is indispensable. This technical guide focuses on the prevalent use of deuterated Atazanavir, specifically Atazanavir-d5, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. While the query specified "**Atazanavir-d15**," extensive review of scientific literature indicates that Atazanavir-d5 and -d6 are the commonly synthesized and utilized deuterated forms for this purpose.

The primary role of Atazanavir-d5 is to correct for variability in sample preparation and instrument response.[2] Being chemically identical to Atazanavir but with a higher mass due to the deuterium atoms, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for ratiometric quantification, significantly improving the reliability of the results.

Core Application: Internal Standard in LC-MS/MS

Atazanavir-d5 serves as an ideal internal standard for the quantification of Atazanavir in various biological samples, including human hair, plasma, and peripheral blood mononuclear cells (PBMCs).^{[2][3][4]} Its application is central to bioanalytical assays designed to measure drug concentrations with high sensitivity and specificity.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like Atazanavir-d5 is a cornerstone of isotope dilution mass spectrometry (IDMS). A known concentration of the internal standard is added to the biological sample before any processing steps. The ratio of the mass spectrometric signal of the analyte (Atazanavir) to that of the internal standard (Atazanavir-d5) is then used to determine the concentration of the analyte in the original sample. This method effectively mitigates errors arising from sample loss during extraction and variations in injection volume or instrument performance.

Experimental Protocols and Methodologies

The following sections detail a typical experimental workflow for the quantification of Atazanavir using Atazanavir-d5 as an internal standard, based on established and validated methods.^[2]

Sample Preparation

A robust sample preparation procedure is critical for removing interfering substances from the biological matrix and concentrating the analyte.

Table 1: Typical Sample Preparation Protocol for Atazanavir in Human Hair^[2]

Step	Procedure	Reagents/Materials
1. Decontamination	Wash hair samples sequentially with methylene chloride and isopropanol to remove external contaminants.	Methylene chloride, Isopropanol
2. Pulverization	Pulverize the dried hair samples to increase surface area for efficient extraction.	Pulverizer/Ball mill
3. Extraction	Extract Atazanavir and the internal standard from the pulverized hair using an acidic methanol solution.	Methanol, 0.1% Formic Acid
4. Internal Standard Spiking	Add a known amount of Atazanavir-d5 working solution to the extraction solvent.	Atazanavir-d5 in methanol
5. Evaporation	Evaporate the extraction solvent to dryness under a stream of nitrogen.	Nitrogen evaporator
6. Reconstitution	Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.	Mobile Phase (e.g., 55% acetonitrile, 45% water, 0.15% acetic acid, 4 mM ammonium acetate)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Table 2: Representative LC-MS/MS Parameters for Atazanavir Quantification^[2]

Parameter	Condition
Liquid Chromatography	
Column	BDS C-18 (5 μ m, 4.6 \times 100 mm)
Mobile Phase	Isocratic: 55% acetonitrile, 45% water, 0.15% acetic acid, 4 mM ammonium acetate
Flow Rate	0.8 mL/min
Injection Volume	10 μ L
Tandem Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Analysis Mode	Multiple Reaction Monitoring (MRM)
Atazanavir Transition (m/z)	705.3 \rightarrow 168.0
Atazanavir-d5 Transition (m/z)	710.2 \rightarrow 168.0

Data Presentation and Quantitative Analysis

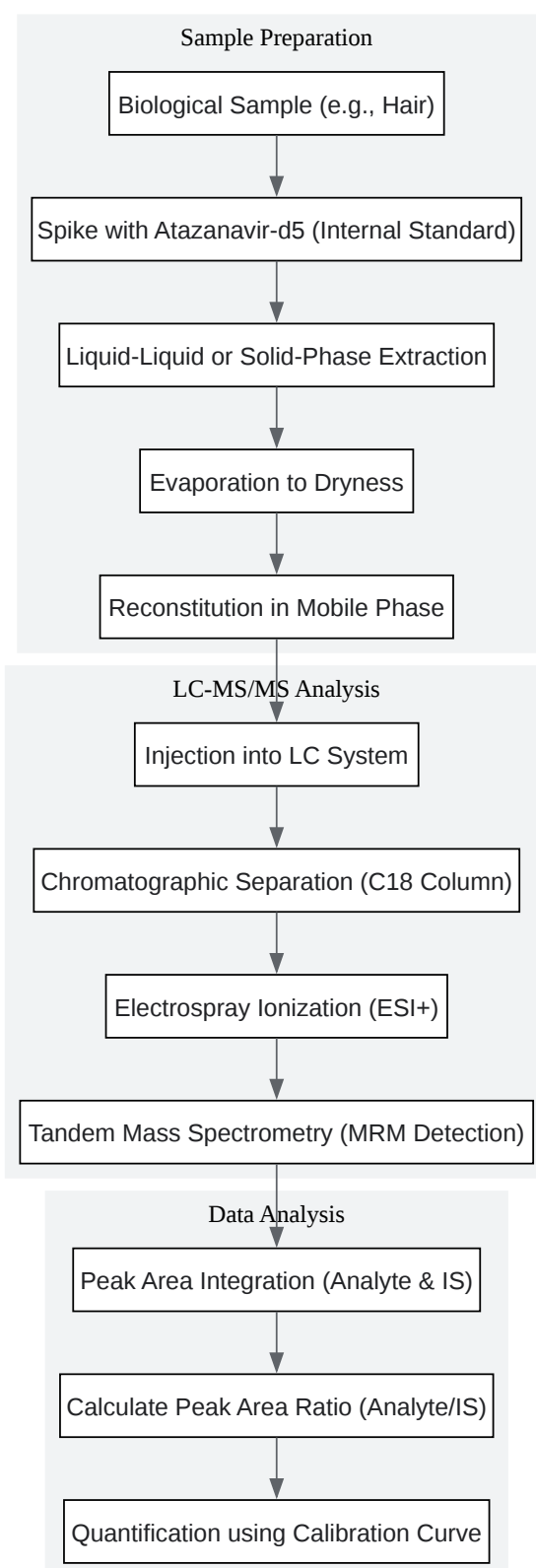
The LC-MS/MS system monitors the specific precursor-to-product ion transitions for both Atazanavir and Atazanavir-d5. The peak areas of these transitions are then used to calculate the concentration of Atazanavir in the sample.

Table 3: Performance Characteristics of a Validated Atazanavir Assay using Atazanavir-d5[2]

Parameter	Value
Linearity Range	0.0500 to 20.0 ng/mg of hair
Correlation Coefficient (r)	≥ 0.99
Inter-day Precision (%CV)	1.75% to 6.31%
Intra-day Precision (%CV)	Not explicitly stated, but overall precision is high
Accuracy	-1.33% to 4.00% deviation from nominal concentrations
Extraction Recovery	> 95%

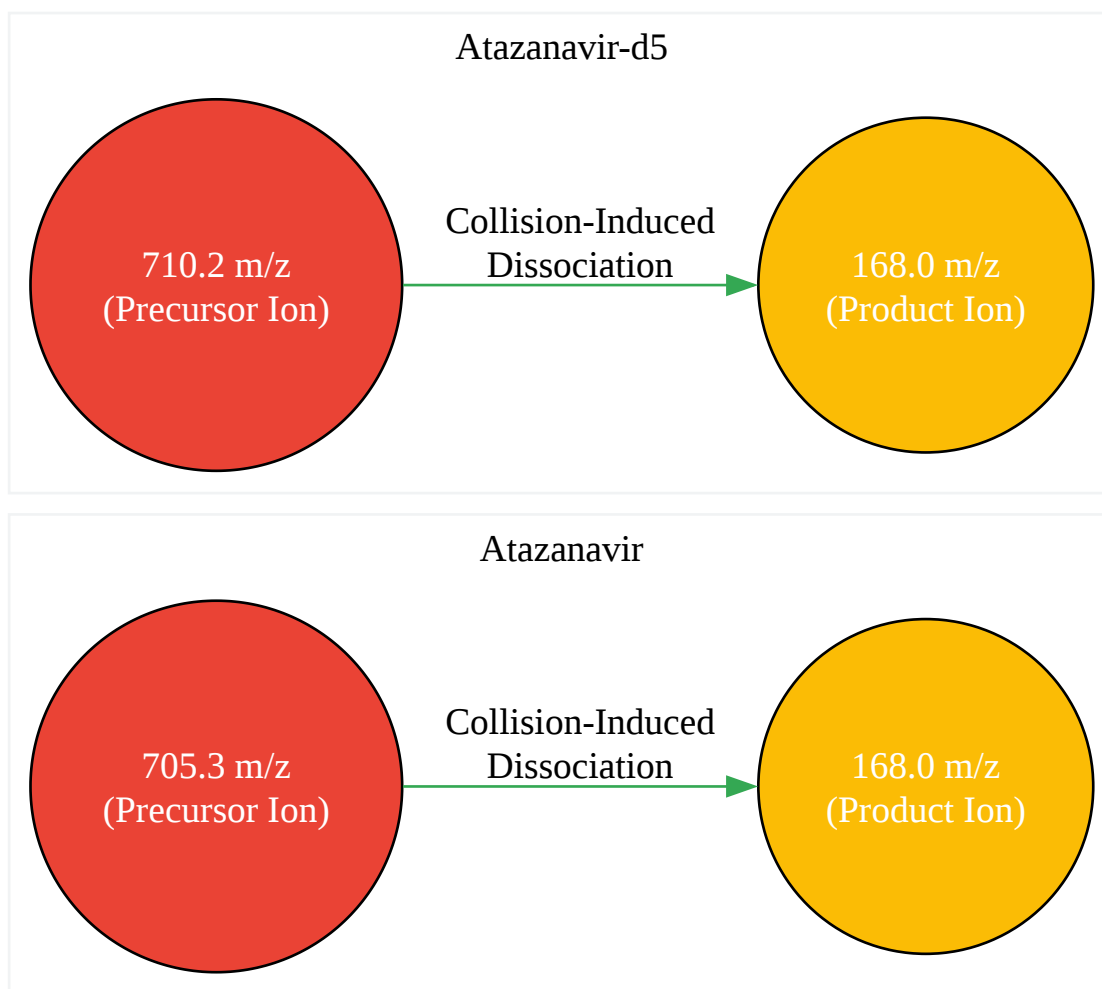
Visualizing the Workflow and Signaling Pathways

To further elucidate the experimental process, the following diagrams illustrate the key steps and logical flow.



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Caption: Experimental workflow for Atazanavir quantification.



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Caption: MRM transitions for Atazanavir and its internal standard.

Conclusion

Deuterated Atazanavir, particularly Atazanavir-d5, is a critical tool in modern bioanalytical research. Its use as an internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of Atazanavir in complex biological matrices. This capability is fundamental to advancing our understanding of the drug's pharmacology and ensuring its safe and effective use in the treatment of HIV. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to implement robust and reliable bioanalytical methods for Atazanavir.

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